N-(2-bromophenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide
Description
N-(2-bromophenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives
Properties
Molecular Formula |
C21H23BrN2O4 |
|---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
N-(2-bromophenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H23BrN2O4/c1-27-18-8-7-15(13-19(18)28-2)21(26)24-11-9-14(10-12-24)20(25)23-17-6-4-3-5-16(17)22/h3-8,13-14H,9-12H2,1-2H3,(H,23,25) |
InChI Key |
LUKHPCZLTXKUFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the bromophenyl group: This step may involve a substitution reaction where a bromine atom is introduced to the phenyl ring.
Attachment of the dimethoxybenzoyl group: This can be done through an acylation reaction using 3,4-dimethoxybenzoic acid or its derivatives.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of functional groups to higher oxidation states.
Reduction: This reaction may involve the reduction of functional groups to lower oxidation states.
Substitution: This reaction may involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Binding to receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating their activity.
Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, affecting metabolic pathways.
Modulation of signaling pathways: The compound may influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(2-bromophenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
- N-(2-chlorophenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide
- N-(2-fluorophenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide
- N-(2-methylphenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide
These compounds may have similar structures but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents, which may confer distinct reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
